molecular formula C8H17ClN2O2S B13488801 N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride

N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride

Cat. No.: B13488801
M. Wt: 240.75 g/mol
InChI Key: BEPPKTOBOGGFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the bicyclo[1.1.1]pentane moiety imparts significant strain to the molecule, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, which can be synthesized through a Diels-Alder reaction followed by a series of functional group transformations. The introduction of the sulfonamide group is usually achieved through sulfonylation reactions using sulfonyl chlorides under basic conditions. The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: Its incorporation into polymers or other materials can impart unique properties, such as increased rigidity or thermal stability.

Mechanism of Action

The mechanism of action of N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane moiety can influence the compound’s binding affinity and selectivity due to its strained structure and unique spatial arrangement.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride is unique due to the presence of both the bicyclo[1.1.1]pentane core and the sulfonamide group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The strained bicyclic structure can enhance reactivity, while the sulfonamide group can provide additional functionalization options.

Properties

Molecular Formula

C8H17ClN2O2S

Molecular Weight

240.75 g/mol

IUPAC Name

N-(3-amino-1-bicyclo[1.1.1]pentanyl)propane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C8H16N2O2S.ClH/c1-2-3-13(11,12)10-8-4-7(9,5-8)6-8;/h10H,2-6,9H2,1H3;1H

InChI Key

BEPPKTOBOGGFTK-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC12CC(C1)(C2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.